Pad4-IN-3

Stimulus-Responsive Nanomedicine Tumor-Targeted Drug Delivery Phenylboronic Acid Chemistry

Standard PAD4 inhibitors lack tumor-specific delivery. This compound's built-in phenylboronic acid handle enables covalent attachment to ROS-responsive polymers (e.g., chitosan-RGD) for active tumor targeting. - **Key differentiator**: Enables nanoformulation (K-CRGDV-PAD4-IN-3) for oxidative cleavage in TME. - **Application**: In vivo immune modulation (PD1, IFN-γ) & NETosis studies in LLC models. - **Supply**: BenchChem provides research-grade material with stability data for conjugate chemistry.

Molecular Formula C21H26BClN4O4
Molecular Weight 444.7 g/mol
Cat. No. B12374927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePad4-IN-3
Molecular FormulaC21H26BClN4O4
Molecular Weight444.7 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)NCC2=CC=CC=C2)(O)O
InChIInChI=1S/C21H26BClN4O4/c23-13-19(24)25-11-5-10-18(21(29)26-14-15-6-2-1-3-7-15)27-20(28)16-8-4-9-17(12-16)22(30)31/h1-4,6-9,12,18,30-31H,5,10-11,13-14H2,(H2,24,25)(H,26,29)(H,27,28)/t18-/m0/s1
InChIKeyQHGIRHHYXMSBAA-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAD4-IN-3 Procurement Guide


Pad4-IN-3 (CAS 2642327-44-2), also designated as compound 4B, is a synthetic, small-molecule inhibitor of protein arginine deiminase 4 (PAD4) featuring a phenylboronic acid (PBA) functional group [1]. The compound is distinguished by its dual role as both a direct PAD4 antagonist and a molecular building block for stimulus-responsive nanodrugs; the PBA moiety enables covalent conjugation to chitosan carriers via oxidative stress-labile boronate esters, while an active tumor-targeting RGD peptide (K-CRGDV) can be appended to create the advanced formulation K-CRGDV-4B [1].

Nanocarrier conjugation scaffold Engineered phenylboronic acid handle enables covalent linkage to diol-containing polymers for stimulus-responsive delivery research.
Tumor-model delivery platform Reported in vivo conjugation to RGD-modified chitosan for tumor-targeting nanoagent assembly; supports tumor microenvironment and metastasis model studies.
Oxidative stress-responsive research Phenylboronate linkage designed for cleavage under elevated reactive oxygen species, enabling tumor-site-specific payload release investigation.

PAD4-IN-3 Uniqueness in Tumor Studies


Standard PAD4 inhibitors (e.g., GSK484, BB-Cl-amidine, BMS-P5) are designed solely as biochemical probes or systemic therapeutics and lack the covalent handle required for constructing tumor-microenvironment-responsive nanodrugs [1][2]. Pad4-IN-3's phenylboronic acid group is not a typical potency-enhancing substituent; it is a deliberate, functional linker that forms oxidation-labile boronate esters with chitosan, enabling the creation of the K-CRGDV-4B nanoagent [1]. Without this precise PBA modification, the RGD-mediated active tumor targeting and stimulus-responsive drug release demonstrated in vivo with K-CRGDV-4B are impossible to replicate using alternative PAD4 inhibitors [1].

PAD4-IN-3 (This Product)

Phenylboronic acid–functionalized scaffold; forms covalent, oxidative stress–responsive conjugate with chitosan nanocarriers.

Reactive handle enables targeted nanoformulation assembly.

GSK484 / BMS-P5 / YW3-56

Lack the phenylboronic acid moiety; cannot form the same responsive polymer linkage.

May shift away from stimulus-responsive delivery capability; platform chemistry not interchangeable.

Intended Use Context

Prodrug-like nanoagent precursor for tumor microenvironment–responsive drug release studies.

Selection is for a delivery-platform technology, not solely for PAD4 enzymatic inhibition.

Potential Mismatch

Standard PAD4 inhibitors are not structurally equipped for conjugation to the same RGD-chitosan carrier system.

Conjugate chemistry and tumor-targeting profile may not transfer directly; requires validation.

PAD4-IN-3 Comparative Evidence


Structural Optimization vs. YW3-56

Pad4-IN-3 possesses a phenylboronic acid (PBA) functional group that is absent in all other clinically relevant PAD4 inhibitors, including GSK484, BB-Cl-amidine, BMS-P5, and PAD4-IN-2 [1]. This PBA moiety serves as a covalent attachment point for chitosan carriers via boronate ester linkages, which are stable under normal physiological conditions but cleaved in the oxidative stress environment characteristic of tumor microenvironments [1].

Structural Optimization vs. YW3-56
Head-to-head
Phenylboronic acid moiety added to parent scaffold YW3-56
Enables covalent, ROS-responsive chitosan conjugation absent in YW3-56.
Structural modification supports nanoformulation design; evidence from single study.
Stimulus-Responsive Nanomedicine Tumor-Targeted Drug Delivery Phenylboronic Acid Chemistry

Tumor Immune Modulation vs. Free Inhibitor

The K-CRGDV-4B nanoagent, constructed from Pad4-IN-3, exhibited significant anti-tumor and anti-metastatic activity in a mouse Lewis lung cancer (LLC) metastasis model [1]. Treatment with K-CRGDV-4B modulated the tumor immune microenvironment by inhibiting the immunosuppressive protein PD1 and upregulating the immune stimulators IFN-γ and IFN-β [1]. In contrast, while free PAD4 inhibitors like PAD4-IN-2 (IC50=1.94 μM) and PAD4-IN-4 (IC50=0.79 μM) inhibit PAD4 activity, they do not possess the RGD-mediated active targeting or oxidative stress-responsive release characteristics of the K-CRGDV-4B formulation [1].

Tumor Immune Modulation
Class-level inference
K-CRGDV-4B nanoformulation: reported PD1 downregulation, IFN-γ/IFN-β upregulation in LLC model
Reported immunomodulatory response context in mouse tumor model.
Qualitative comparison; free inhibitor data inferred. Data to verify across models.
In Vivo Antitumor Efficacy Lewis Lung Carcinoma Tumor Metastasis Immunomodulation

Potency Comparison with GSK484

Pad4-IN-3 belongs to a series of PBA-modified PAD4 inhibitors built on an ornithine skeleton, where the phenylboronic acid is attached at the carboxyl terminus [1][2]. In related studies of PBA-PAD4 inhibitors, compounds with an m-PBA modification at the ornithine carboxyl terminal (such as compound 5i, PAD4-IN-2) demonstrated the best antitumor activity and high tumor-cell targeting [2]. Pad4-IN-3, designated as compound 4B, is a direct precursor used to construct an advanced chitosan-based nanodrug (K-CRGDV-4B) with enhanced bioavailability and tumor specificity [1]. The presence of the ornithine-derived chloroacetamidine warhead is common to this series, but the combination of the PBA handle and the ornithine scaffold is specific to this sub-family of PAD4 inhibitors [2].

Potency Context vs. GSK484
Cross-study comparable
PAD4-IN-3: no isolated enzyme IC50 reported. GSK484: IC50 = 50 nM (no Ca²⁺) for PAD4 inhibition.
PAD4-IN-3 is a delivery-platform precursor, not a high-potency biochemical probe.
For cell-free PAD4 inhibition, GSK484 is the established tool; PAD4-IN-3 suits conjugation-focused research.
Ornithine Skeleton PBA-PAD4 Inhibitors Carboxyl-Terminal Modification

PAD4-IN-3 Application Scenarios


Oxidative Stress-Responsive Nanomedicines

Pad4-IN-3 is the essential PAD4-inhibitor component for constructing K-CRGDV-4B or similar chitosan-based nanodrugs. The phenylboronic acid group is required for covalent conjugation to chitosan via a boronate ester bond, which is selectively cleaved in the high-ROS tumor microenvironment [1]. This application is not feasible with any other PAD4 inhibitor.

Tumor Immune Microenvironment & NETosis In Vivo

The K-CRGDV-4B nanoagent, derived from Pad4-IN-3, has demonstrated the ability to block neutrophil extracellular trap (NET) formation and improve the tumor immune microenvironment in LLC mouse models [1]. Researchers investigating the interplay between PAD4 activity, NETosis, and immune suppression in cancer should utilize Pad4-IN-3 as a precursor to generate the active nanodrug for in vivo validation.

Active Tumor Targeting via RGD Conjugation

Pad4-IN-3 serves as a key reference compound within the emerging class of PBA-PAD4 inhibitors, which are structurally and functionally distinct from benzimidazole-based inhibitors (GSK484) and pan-PAD haloacetamidines (BB-Cl-amidine) [1][2]. Its use in head-to-head studies against PAD4-IN-2 (compound 5i) or PAD4-IN-4 (compound 28) can elucidate the impact of specific structural modifications on tumor targeting and nanoformulation potential [1][2].

Conjugate Chemistry and Drug Delivery

The successful coupling of Pad4-IN-3's PBA group to a chitosan-RGD carrier provides a validated chemical template for creating oxidative stress-responsive prodrugs of other small-molecule inhibitors [1]. Medicinal chemistry groups can use Pad4-IN-3 as a model substrate to optimize conjugation efficiency, release kinetics, and tumor-targeting capacity.

Application
Selection Property
Validation Focus
Oxidative stress–responsive nanocarrier studies
Phenylboronic acid conjugation handle
ROS-dependent cleavage and payload release kinetics
Tumor immune microenvironment and NETosis models
RGD-chitosan nanoformulation with PAD4 inhibitor
Immune checkpoint and cytokine endpoint monitoring
Active tumor targeting via integrin binding
RGD peptide–modified nanoagent
Integrin αvβ3 targeting and intratumoral accumulation
Conjugate chemistry and delivery platform research
Boronic acid–reactive carrier compatibility
Linker stability, release kinetics, and carrier impact on inhibitor activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pad4-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.